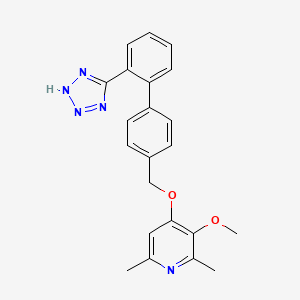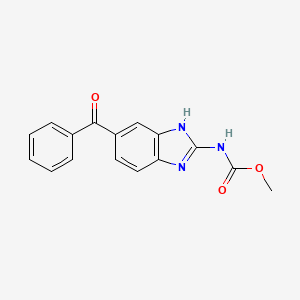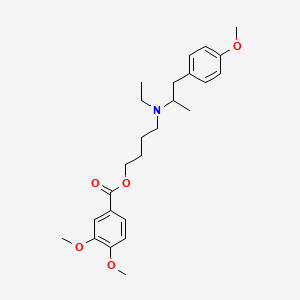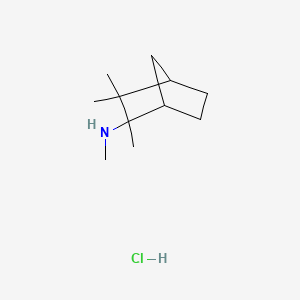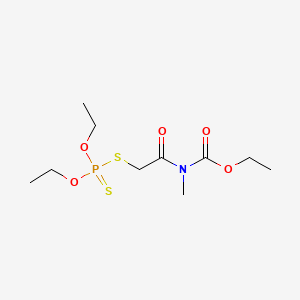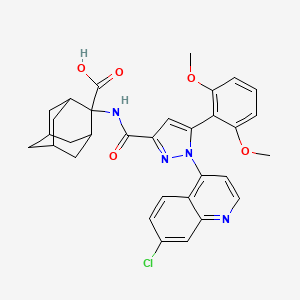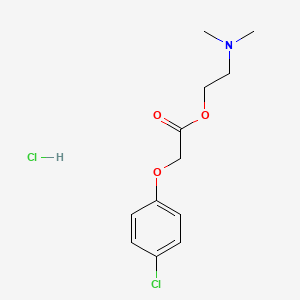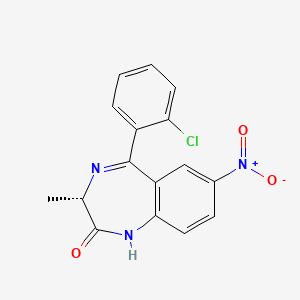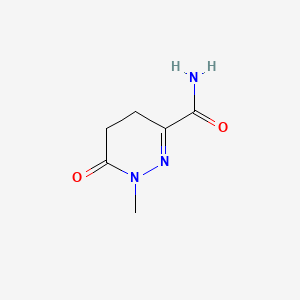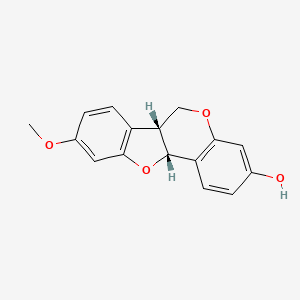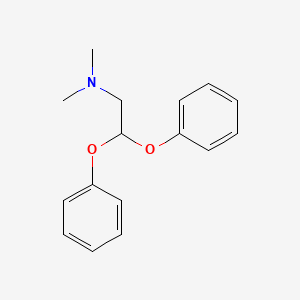
Menadion
Übersicht
Beschreibung
Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic compound that belongs to the vitamin K group. It is an analog of 1,4-naphthoquinone with a methyl group in the 2-position. Menadione is sometimes referred to as vitamin K3 and is used as a nutritional supplement in animal feed due to its vitamin K activity .
Wirkmechanismus
Target of Action
Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It primarily targets the liver, where it is converted into menaquinone, an active form of Vitamin K2 . This conversion is facilitated by the enzyme UBIAD1 . Menadione also interacts with important targets such as DNA gyrase and dehydroesqualene synthase .
Mode of Action
Menadione acts as a vitamin K analogue, serving as a cofactor in the synthesis of Factor II, VII, IX, X in the liver . The Vitamin K analogue is needed in the step of gamma carboxylation of these factors, which renders them capable of binding calcium ions to phospholipid surfaces, essential for the coagulation cascade . Menadione also exhibits antibacterial activity, primarily by inducing oxidative stress .
Biochemical Pathways
Menadione is involved in several biochemical pathways. It plays a crucial role in the blood clotting cascade by serving as a cofactor for the γ-carboxylation of vitamin K-dependent coagulation factors (including factors II, VII, IX, and X) generated in the liver . Additionally, menadione is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .
Pharmacokinetics
Menadione is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . It is also a circulating form of vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .
Result of Action
The molecular and cellular effects of menadione’s action are diverse. Menadione causes reactive oxygen species (ROS) generation and high accumulation of cellular ROS levels, which affects cell viability and cell morphology . It also induces DNA strand breaks in cultured Chinese hamster fibroblasts, which are mediated by OH radical . Menadione also exhibits antibacterial and antibiofilm activity against MRSA strains .
Action Environment
Environmental factors can influence the action of menadione. For instance, in a study on the Formosan subterranean termite, menadione showed strong toxicity and repellency, suggesting its potential use as a termite control agent . The study found that when menadione was applied to food or tunneling substrate, it caused mortality and reduced feeding activity in termites in a dose-dependent manner .
Wissenschaftliche Forschungsanwendungen
Menadion hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie:
- This compound wird als Vorläufer bei der Synthese anderer Vitamin-K-Verbindungen wie Phyllochinon (Vitamin K1) und Menaquinon (Vitamin K2) verwendet .
Biologie:
- This compound wird auf seine Rolle im Redox-Cycling und seine Fähigkeit, reaktive Sauerstoffspezies (ROS) zu erzeugen, untersucht, die zur Untersuchung von oxidativem Stress in biologischen Systemen verwendet werden können .
Medizin:
- This compound wurde aufgrund seiner Fähigkeit, durch die Erzeugung von ROS Apoptose in Krebszellen zu induzieren, auf seine potenziellen Antikrebs-Eigenschaften untersucht .
- Es wird auch zur Behandlung von Vitamin-K-Mangel-bedingten Erkrankungen eingesetzt .
Industrie:
- This compound wird als Nahrungsergänzungsmittel in Tierfutter verwendet, um eine korrekte Blutgerinnung und Knochengesundheit bei Nutztieren zu gewährleisten .
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Kofaktor bei der posttranslationalen Gamma-Carboxylierung von Glutaminsäureresten in bestimmten Proteinen aus. Zu diesen Proteinen gehören Vitamin-K-abhängige Gerinnungsfaktoren wie Prothrombin, Proconvertin, Christmas-Faktor und Stuart-Faktor . This compound wird in der Leber in seine aktive Form, Menaquinon, umgewandelt, das dann an verschiedenen biochemischen Stoffwechselwegen teilnimmt .
Biochemische Analyse
Biochemical Properties
Menadione plays a significant role in various biochemical reactions. It is converted to Vitamin K2 by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione is also known to inhibit CYP1A1 activity in vitro by a noncompetitive mechanism .
Cellular Effects
Menadione has been shown to have a wide range of biological activities, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . It has been demonstrated that menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling . Furthermore, menadione inhibited NF-κB activation and possessed anti-inflammatory activity .
Molecular Mechanism
Menadione is converted to Vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione was shown to inhibit CYP1A1 activity in vitro by a noncompetitive mechanism, possibly involving redox cycling .
Temporal Effects in Laboratory Settings
The stress induced by menadione in laboratory settings is not pulse-like, with no recovery observed after exposure . The distribution of stress-responsive gene probes among major physiological functional categories was approximately the same for each agent .
Dosage Effects in Animal Models
Menadione is used as a nutritional supplement in animal feed because of its Vitamin K activity . An overdose can be as equally detrimental . Newborns administered too great a dosage of menadione can suffer from kernicterus, a form of severe brain damage .
Metabolic Pathways
Menadione is involved in the metabolic pathway where it is converted to Vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .
Transport and Distribution
Menadione is a circulating form of Vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .
Subcellular Localization
Menadione prevents mitochondrial Ca2+ uptake, which permits rapid spread of Ca2+ throughout the cell . Menadione-induced mitochondrial depolarisation is due to induction of the permeability transition pore . Blockade of the permeability transition pore with bongkrekic acid prevents activation of caspase 9 and 3 .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Menadion kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Oxidation von 2-Methylnaphthalin oder 2-Methylnaphthol. Ein anderer Ansatz beinhaltet die Demethylierung von 2-Methyl-1,4-Dimethoxynaphthalin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von sauerstoffreichen Oxidationsmitteln und verschiedenen Katalysatoren, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound oft hergestellt, indem eine Beta-Menadionlösung und eine Natriummetabisulfitlösung durch eine Dosierpumpe geleitet, gleichmäßig vermischt und die Mischung in einen Rohrreaktor eingebracht werden. Die Reaktion wird bei einer Temperatur von 50-80°C kontrolliert, und das Produkt wird durch Abkühlen, anschließendem Zentrifugieren, Waschen und Trocknen kristallisiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Menadion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Substitution: this compound kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen wie Aminen und Thiolen eingehen.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Menadion ist innerhalb der Vitamin-K-Gruppe einzigartig aufgrund seines synthetischen Ursprungs und dem Fehlen einer Isoprenoid-Seitenkette. Ähnliche Verbindungen umfassen:
Phyllochinon (Vitamin K1): Phyllochinon kommt in der Natur vor und wird von Pflanzen synthetisiert, hat eine Phytyl-Seitenkette und ist an der Photosynthese beteiligt.
Menaquinon (Vitamin K2): Menaquinon wird von Bakterien im Darm produziert, hat mehrere Isoprenoideinheiten und spielt eine Rolle für die Knochen- und Herz-Kreislauf-Gesundheit.
Menadions Einzigartigkeit liegt in seiner synthetischen Natur und seiner Fähigkeit, in vivo in aktives Vitamin K2 umgewandelt zu werden, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
IUPAC Name |
2-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Record name | menadione | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Menadione | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021715 | |
| Record name | Menadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |
| Record name | Menadione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |
| Record name | Menadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MENADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000188 [mmHg] | |
| Record name | Menadione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page. | |
| Record name | Menadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MENADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |
CAS No. |
58-27-5, 34524-96-4 | |
| Record name | Menadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menadione [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadione semiquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034524964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | menadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | menadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723JX6CXY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105-107 °C, 107 °C | |
| Record name | Menadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MENADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of menadione?
A1: Menadione, also known as vitamin K3, exerts its biological effects primarily through interference with mitochondrial oxidative phosphorylation. [, , , , ] This interference arises from menadione's structural similarity to ubiquinone, a key component of the electron transport chain within mitochondria.
Q2: How does menadione's interaction with mitochondria lead to its observed effects?
A2: Menadione acts as a competitive inhibitor of ubiquinone, disrupting the flow of electrons through mitochondrial complexes I and II. [, ] This disruption leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately triggering cell death pathways. [, , , , ]
Q3: What specific types of cell death have been associated with menadione treatment?
A3: Studies have shown that menadione exposure can induce both apoptosis and necroptosis in various cell types. [, ] The specific type of cell death induced appears to be dependent on factors such as cell type, menadione concentration, and the presence of other cellular stressors.
Q4: Does menadione interact with other cellular components besides mitochondria?
A4: Yes, menadione can undergo redox cycling within cells, leading to the generation of ROS both inside and outside of mitochondria. [, , , , ] This ROS production can cause oxidative damage to various cellular components, including DNA, proteins, and lipids. [, , , , ]
Q5: Can you elaborate on the role of glutathione in menadione's mechanism of action?
A5: Glutathione plays a dual role in the context of menadione toxicity. While it can detoxify menadione through conjugation, forming menadione-glutathione conjugates, this conjugation can also lead to menadione's redox activation. [, ] This activation further contributes to ROS production and can exacerbate menadione's cytotoxic effects. [, , ]
Q6: What is the molecular formula and weight of menadione?
A6: Menadione has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol.
Q7: Are there any available spectroscopic data for menadione?
A7: While specific spectroscopic data are not provided in the abstracts, menadione's structure allows for analysis by various spectroscopic techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about menadione's functional groups, electronic transitions, and structural characteristics.
Q8: What safety precautions should be taken when handling menadione?
A8: Researchers should consult the appropriate safety data sheets (SDS) for detailed information on the safe handling and disposal of menadione. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should always be followed.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of menadione?
A9: While specific ADME data are not detailed in the provided abstracts, research suggests that menadione can be absorbed through various routes, including oral and intraperitoneal administration. [, , , , , , ] Once absorbed, it is likely metabolized in the liver and other tissues, with excretion occurring through urine and bile. [, , ]
Q10: What cell-based assays have been used to study the effects of menadione?
A10: Researchers have employed various cell-based assays to investigate menadione's biological activities, including:* Cytotoxicity assays: These assess cell viability and death following menadione exposure, often using methods like MTS assay, 7AAD staining, and Annexin V staining. [, ]* ROS detection assays: Techniques like fluorescence microscopy with probes like H2DCFDA and CellROX®, along with electron paramagnetic resonance (EPR) and liquid chromatography-mass spectrometry (LC-MS), have been used to quantify ROS production in response to menadione. [, , , ]* Comet assay: This assay measures DNA strand breaks and alkali-labile sites, providing insights into menadione's genotoxic potential. [, ]
Q11: Have there been any animal studies conducted with menadione?
A11: Yes, several animal studies using rats, mice, chicks, and fish have been conducted to investigate the effects of menadione. [, , , , , , , , , , , ] These studies have examined various aspects, including its toxicity, anti-estrogenic effects, impact on cataract development, and potential as an insecticide.
Q12: Are there any clinical trials investigating the therapeutic potential of menadione?
A12: While menadione has been investigated for potential therapeutic applications in the past, it is not currently widely used in clinical practice. The provided abstracts do not mention any ongoing clinical trials involving menadione.
Q13: What analytical techniques are commonly employed to study menadione?
A13: Researchers utilize various analytical methods to characterize and quantify menadione, including:* Spectrophotometry: This technique measures the absorbance or transmission of light through a solution containing menadione, allowing for its quantification. [, , ]* Chromatographic techniques: Methods like high-performance liquid chromatography (HPLC) can separate and quantify menadione in complex mixtures. [] * Electrochemical techniques: Techniques like cyclic voltammetry and scanning electrochemical microscopy can be used to study the redox properties of menadione and its interactions with biological systems. [, ]
Q14: How is the activity of menadione-metabolizing enzymes typically assessed?
A14: Enzyme assays are commonly employed to measure the activity of enzymes involved in menadione metabolism. These assays often involve monitoring the consumption of substrates like NADPH or the production of products like superoxide or menadione-glutathione conjugates. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)
